molecular formula C8H10N2O2 B1588925 Ethyl 6-aminopicolinate CAS No. 69142-64-9

Ethyl 6-aminopicolinate

Cat. No. B1588925
CAS RN: 69142-64-9
M. Wt: 166.18 g/mol
InChI Key: DTYDENRYZSEGNL-UHFFFAOYSA-N
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Description

Ethyl 6-aminopicolinate, also known as 6-APA, is an organic compound with a molecular formula of C7H12N2O2. It is a white, odorless, crystalline powder and is used in the synthesis of many antibiotics and other drugs. 6-APA has a wide range of applications in scientific research and is a versatile compound with many advantages.

Scientific Research Applications

Antibacterial Properties

Ethyl 6-aminopicolinate and its derivatives have been studied for their antibacterial properties. For instance, Koga et al. (1980) explored the structure-activity relationships in antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including compounds related to ethyl 6-aminopicolinate. They found significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Koga et al., 1980).

Synthesis and Characterization

The synthesis and characterization of compounds related to ethyl 6-aminopicolinate are crucial in understanding their potential applications. Moshchitskii et al. (1968) detailed the chlorination of α, α′-aminopicoline, a process relevant to the synthesis of ethyl 6-aminopicolinate derivatives. Such studies contribute to the development of novel synthetic routes and derivatives (Moshchitskii et al., 1968).

Bioactive Potentials

Investigations into the bioactive potentials of compounds structurally related to ethyl 6-aminopicolinate have shown promising results. Chakraborty and Joy (2019) isolated and characterized compounds from mollusks that showed antioxidant and anti-inflammatory activities. These findings indicate potential applications of ethyl 6-aminopicolinate derivatives in pharmacology and medicine (Chakraborty & Joy, 2019).

Neuroprotective Properties

The neuroprotective properties of compounds related to ethyl 6-aminopicolinate have been explored. Orozco et al. (2004) studied a novel tacrine derivative, ITH4012, which showed neuroprotective effects by inducing antiapoptotic proteins. This research suggests that derivatives of ethyl 6-aminopicolinate could have applications in treating neurodegenerative diseases (Orozco et al., 2004).

Application in Analytical Chemistry

Ethyl 6-aminopicolinate derivatives have been used in analytical chemistry. For example, Majumdar and Bag (1958) used β-aminopicolinic acid as a reagent for the estimation of palladium, indicating the utility of these compounds in chemical analysis and metal detection (Majumdar & Bag, 1958).

properties

IUPAC Name

ethyl 6-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYDENRYZSEGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474772
Record name ethyl 6-aminopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-aminopicolinate

CAS RN

69142-64-9
Record name ethyl 6-aminopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-Aminopyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-6-pyridinecarboxylic acid 75 (6.0 g, 43.5 mmol) in ethanol (150 mL) was added thionyl chloride (12.0 g, 101 mmol) at 0° C. The resulting reaction mixture was stirred at reflux for 12 h. Upon cooling to room temperature, the reaction mixture was concentrated under reduced pressure. Saturated aqueous Na2CO3 solution was added until the pH of the solution reached 9. The mixture was concentrated under reduced pressure and dichloromethane (150 mL) was added to the resulting residue. The mixture was stirred vigorously at room temperature for 30 min and then filtered. The filtrate was concentrated under reduced pressure to afford 76 (5.5 g, 76% yield).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-6-pyridinecarboxylic acid (90; 6.0 g, 43.5 mmol) in ethanol (150 mL) was added SOCl2 (12.0 g, 101 mmol) at 0° C. The resulting reaction mixture was stirred under reflux for 12 h. Upon cooling to room temperature, the reaction mixture was concentrated under reduced pressure. Enough saturated aqueous Na2CO3 solution was added to adjust the pH=9. The mixture was concentrated under reduced pressure and dichloromethane (150 mL) was added to the resulting residue. The mixture was stirred vigorously at room temperature for 30 min and then filtered. The filtrate was concentrated under reduced pressure to afford ethyl 6-aminopicolinate 91 (5.5 g, 76%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-aminopicolinate
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Citations

For This Compound
3
Citations
RS Min, VS Aksenov - Chemistry of Heterocyclic Compounds, 1988 - Springer
… Only one product - ethyl 6-aminopicolinate (II) - was detected by GLC in the reaction of I radicals with 2-aminopyridine in an acidic medium. A mixture of ethyl 3-aminopicolinate (III), …
Number of citations: 1 link.springer.com
K Fukase, H Nakayama, M Kurosawa… - Journal of …, 1994 - Taylor & Francis
New bifunctional reagents, 2-amino-6-carboxyethylpyridine and 2-amino-6-cyanoethylpyridine, were designed and synthesized in order to provide a novel procedure for preparation of …
Number of citations: 21 www.tandfonline.com
S Ulrich, A Petitjean, JM Lehn - 2010 - Wiley Online Library
The introduction of controllable dynamic features into synthetic receptors represents a step towards “smart” adaptive nanodevices. We report herein our studies on the construction of …

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